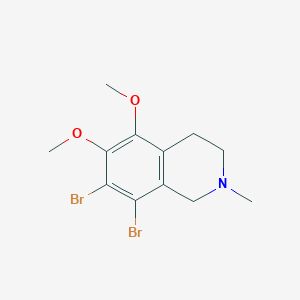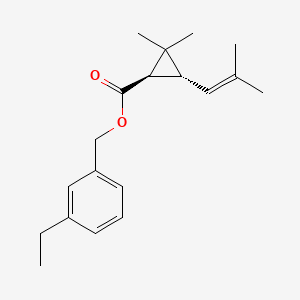
Cycloprop-1-ene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloprop-1-ene-1-thiol is an organic compound characterized by a three-membered cyclopropene ring with a thiol group attached to it This compound is notable for its strained ring structure, which imparts unique reactivity and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cycloprop-1-ene-1-thiol can be synthesized through several methods. One common approach involves the dechlorination of perchlorocycloprop-1-ene using tributyltin hydride, followed by hydrolysis to yield the desired thiol compound . Another method includes the thiol-ene “click” reaction, where a thiol group is added to an unsaturated cyclopropene ring under radical or base-catalyzed conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the thiol-ene “click” reaction is a promising approach due to its high efficiency, specificity, and mild reaction conditions . This method is scalable and can be adapted for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Cycloprop-1-ene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Alkylated thiol derivatives.
Aplicaciones Científicas De Investigación
Cycloprop-1-ene-1-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The thiol group can be used for bioconjugation and labeling of biomolecules.
Industry: Used in the synthesis of polymers and materials through thiol-ene “click” chemistry.
Mecanismo De Acción
The mechanism of action of Cycloprop-1-ene-1-thiol involves the reactivity of its strained cyclopropene ring and thiol group. The thiol group can form thiyl radicals under radical conditions, which then participate in addition reactions with alkenes or alkynes . This reactivity is harnessed in thiol-ene “click” reactions, which are used for synthesizing various compounds and materials.
Comparación Con Compuestos Similares
Cyclopropenone: Another cyclopropene derivative with a ketone group instead of a thiol.
Cyclopropane: A saturated three-membered ring without any functional groups.
Cycloprop-1-ene-1-ol: A cyclopropene derivative with a hydroxyl group instead of a thiol.
Uniqueness: Cycloprop-1-ene-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity compared to other cyclopropene derivatives. The thiol group allows for thiol-ene “click” reactions, making it valuable in synthetic chemistry and materials science .
Propiedades
Número CAS |
81788-90-1 |
|---|---|
Fórmula molecular |
C3H4S |
Peso molecular |
72.13 g/mol |
Nombre IUPAC |
cyclopropene-1-thiol |
InChI |
InChI=1S/C3H4S/c4-3-1-2-3/h1,4H,2H2 |
Clave InChI |
LLPPOCMUXNVGIA-UHFFFAOYSA-N |
SMILES canónico |
C1C=C1S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


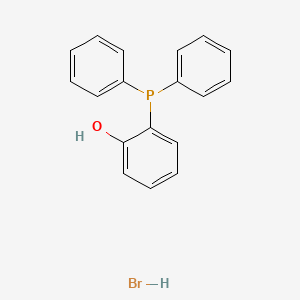

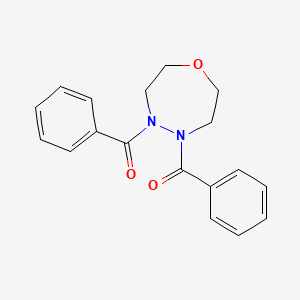
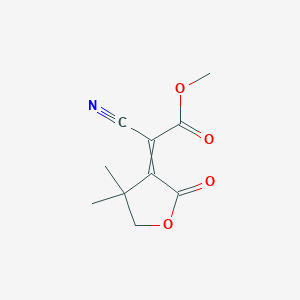
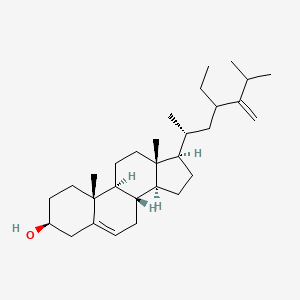
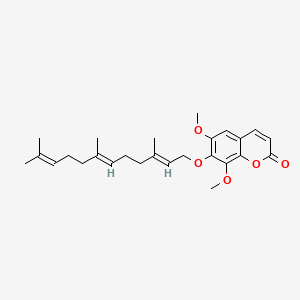
![(7R,8R)-2-benzoyl-8-bromo-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14410116.png)
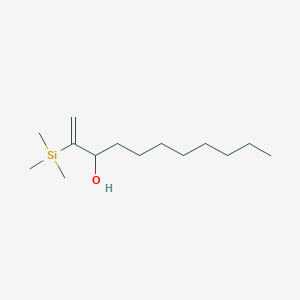
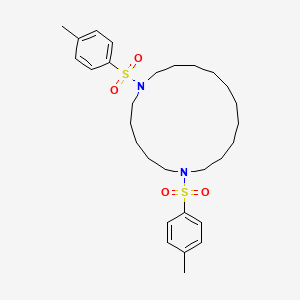
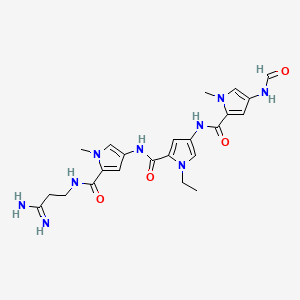
![3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14410139.png)
